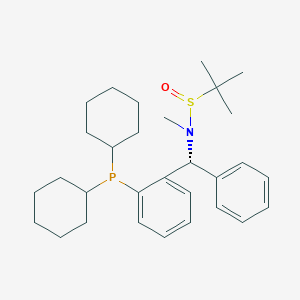
(R)-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable reagent in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the phosphine ligand, followed by its reaction with the appropriate sulfinamide precursor under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-quality ®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows it to form stable complexes with metals, enhancing the efficiency and selectivity of catalytic reactions.
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool for probing biological systems.
Medicine
In medicine, the compound has potential applications in drug development and delivery. Its unique properties enable it to interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, ®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes contributes to the efficient production of high-value products.
Mécanisme D'action
The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological or chemical effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and light-emitting diodes.
Adapalene Related Compound E: Used in pharmaceutical applications.
Uniqueness
®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its unique structural features, which enable it to form stable complexes with a wide range of metals and biomolecules. This versatility makes it a valuable reagent in various fields of research and industry.
Propriétés
Formule moléculaire |
C30H44NOPS |
|---|---|
Poids moléculaire |
497.7 g/mol |
Nom IUPAC |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34?/m1/s1 |
Clé InChI |
JQOGHPACTGDYMR-QMUARQKKSA-N |
SMILES isomérique |
CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
SMILES canonique |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12298798.png)

![N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-12-butan-2-yl-3-(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide](/img/structure/B12298803.png)
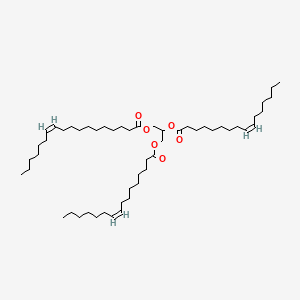
![N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298806.png)

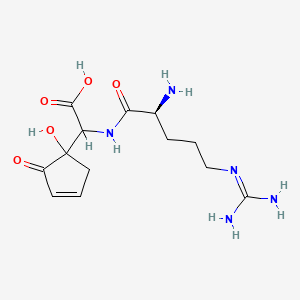
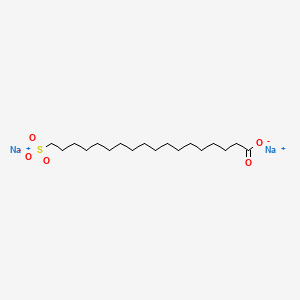
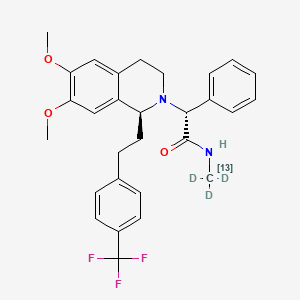

![3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B12298856.png)
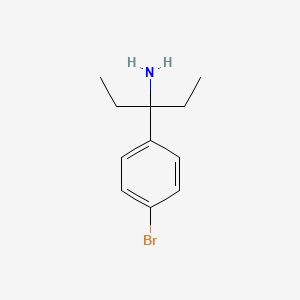
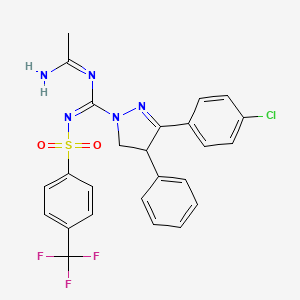
![tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B12298872.png)
